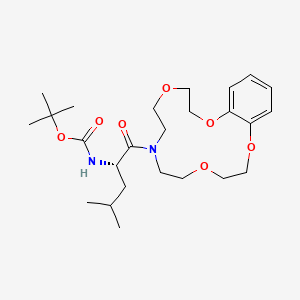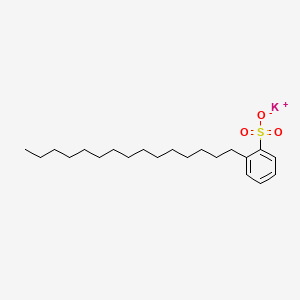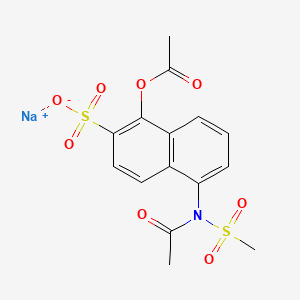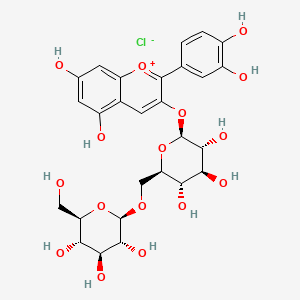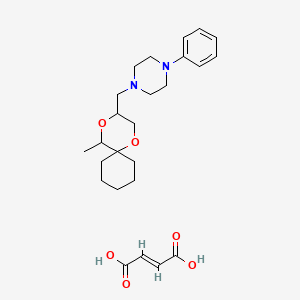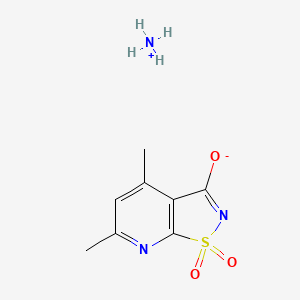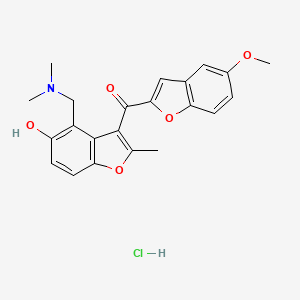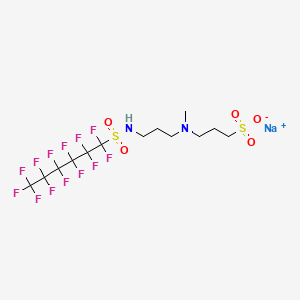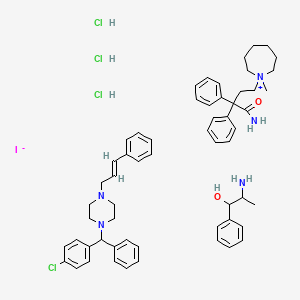
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-(2-butynyloxy)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-(2-butynyloxy)-, hydrochloride is a complex organic compound with a unique structure that includes a dimethylamino group, diphenyl groups, and a butynyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-(2-butynyloxy)-, hydrochloride typically involves multiple steps. One common method includes the reaction of 2-propanone with dimethylamine, followed by the introduction of diphenyl groups and the butynyloxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-(2-butynyloxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: This can result in the formation of reduced derivatives.
Substitution: This reaction can occur at different positions on the molecule, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-(2-butynyloxy)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-(2-butynyloxy)-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the diphenyl groups provide hydrophobic interactions. The butynyloxy group can engage in π-π stacking interactions. These interactions collectively contribute to the compound’s biological activity and its ability to modulate specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Propanone, 1-(2-butynyloxy)-: This compound shares the butynyloxy group but lacks the dimethylamino and diphenyl groups.
2-Hydroxy-2-methylpropiophenone: This compound has a similar core structure but different functional groups.
Uniqueness
The presence of the dimethylamino, diphenyl, and butynyloxy groups in 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-(2-butynyloxy)-, hydrochloride makes it unique compared to other similar compounds
Propiedades
Número CAS |
85603-34-5 |
|---|---|
Fórmula molecular |
C21H24ClNO2 |
Peso molecular |
357.9 g/mol |
Nombre IUPAC |
1-but-2-ynoxy-3-(dimethylamino)-1,1-diphenylpropan-2-one;hydrochloride |
InChI |
InChI=1S/C21H23NO2.ClH/c1-4-5-16-24-21(20(23)17-22(2)3,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15H,16-17H2,1-3H3;1H |
Clave InChI |
IMMYZWYOTSKWIG-UHFFFAOYSA-N |
SMILES canónico |
CC#CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)CN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


